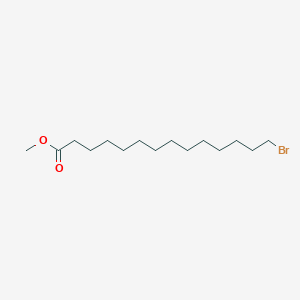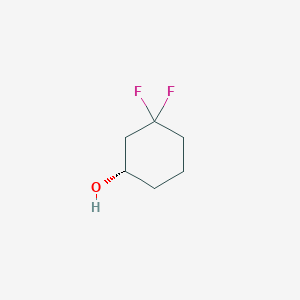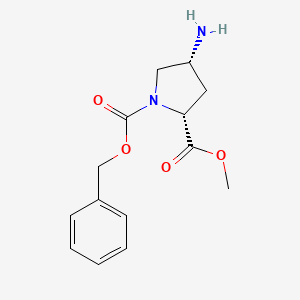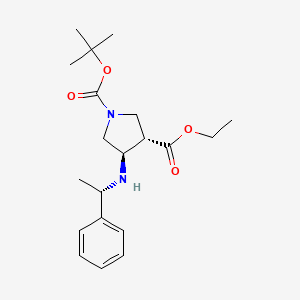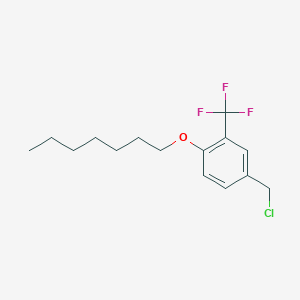
4-Heptyloxy-3-trifluoromethylbenzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptyloxy-3-trifluoromethylbenzyl chloride: is an organic compound characterized by the presence of a heptyloxy group, a trifluoromethyl group, and a benzyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptyloxy-3-trifluoromethylbenzyl chloride typically involves the reaction of 4-heptyloxy-3-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with a suitable nucleophile, such as benzyl alcohol, under acidic conditions to yield the desired benzyl chloride derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Heptyloxy-3-trifluoromethylbenzyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzyl chloride moiety can participate in nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzaldehyde or reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation: Major products are benzaldehyde derivatives.
Reduction: Major products are benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: 4-Heptyloxy-3-trifluoromethylbenzyl chloride is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: The compound is utilized in the production of agrochemicals and materials. Its derivatives can serve as intermediates in the synthesis of herbicides, insecticides, and specialty polymers .
Mechanism of Action
The mechanism of action of 4-Heptyloxy-3-trifluoromethylbenzyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The benzyl chloride moiety acts as an electrophilic center, attracting nucleophiles to form new chemical bonds. This reactivity is leveraged in various synthetic applications to create diverse chemical entities .
Comparison with Similar Compounds
- 4-Methoxy-3-trifluoromethylbenzyl chloride
- 4-Ethoxy-3-trifluoromethylbenzyl chloride
- 4-Butoxy-3-trifluoromethylbenzyl chloride
Comparison: While these compounds share the trifluoromethylbenzyl chloride core structure, the variation in the alkoxy group (methoxy, ethoxy, butoxy, heptyloxy) influences their physical and chemical properties. For instance, the heptyloxy group in 4-Heptyloxy-3-trifluoromethylbenzyl chloride imparts higher lipophilicity compared to shorter alkoxy chains, potentially affecting its solubility and reactivity .
Properties
Molecular Formula |
C15H20ClF3O |
|---|---|
Molecular Weight |
308.76 g/mol |
IUPAC Name |
4-(chloromethyl)-1-heptoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H20ClF3O/c1-2-3-4-5-6-9-20-14-8-7-12(11-16)10-13(14)15(17,18)19/h7-8,10H,2-6,9,11H2,1H3 |
InChI Key |
WEWYUUQVUJVMTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


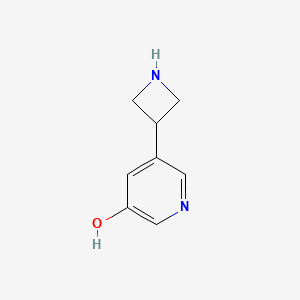
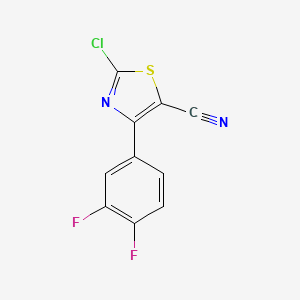
![tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B12982916.png)
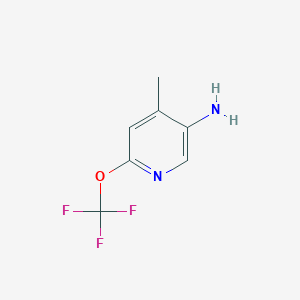
![6,8-Dioxabicyclo[3.2.1]octan-7-one](/img/structure/B12982923.png)
![3-Chloropyrido[2,3-b]pyrazine xhydrochloride](/img/structure/B12982928.png)
![9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12982931.png)
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12982933.png)
![ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12982937.png)
